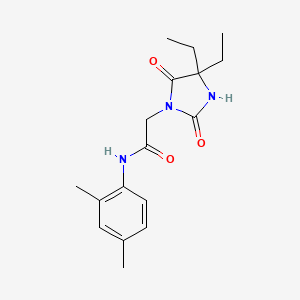![molecular formula C16H12Cl2O3 B2651722 (E)-1-{3-[(2,4-二氯苄基)氧基]苯基}-3-羟基-2-丙烯-1-酮 CAS No. 478046-76-3](/img/structure/B2651722.png)
(E)-1-{3-[(2,4-二氯苄基)氧基]苯基}-3-羟基-2-丙烯-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one” is a chemical compound with the molecular formula C16H12Cl2O3 and a molecular weight of 323.17 . This compound is also known by its synonyms “(E)-1-(3-[(2,4-dichlorobenzyl)oxy]phenyl)-3-hydroxy-2-propen-1-one” and "(2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one" .
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound (2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one, also known as (E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-hydroxyprop-2-en-1-one or (E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one.
Antimicrobial Activity
This compound has shown moderate antimicrobial activity against selected pathogens. It has been tested against various bacterial and fungal strains, demonstrating its potential as an antimicrobial agent . This makes it a candidate for developing new antibiotics or antifungal medications.
Antioxidant Properties
The compound exhibits significant antioxidant properties. Antioxidants are crucial in protecting cells from damage caused by free radicals. This property suggests its potential use in developing treatments for diseases where oxidative stress is a contributing factor, such as neurodegenerative diseases and certain types of cancer .
Anti-inflammatory Applications
Research indicates that this compound has anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory conditions like arthritis, asthma, and inflammatory bowel disease .
Antitumor Activity
The compound has been studied for its antitumor properties. It can induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. This suggests its potential use in developing chemotherapeutic agents .
Material Science Applications
In material science, this compound has been explored for its use in nonlinear optics and optoelectronics. Its unique molecular structure allows it to interact with light in specific ways, making it useful in the development of advanced optical materials and devices .
Environmental Applications
The compound has potential applications in environmental science, particularly in the degradation of pollutants. For example, derivatives of this compound have been used in the efficient degradation of 2,4-dichlorophenol in water, which is a common environmental contaminant . This highlights its potential in water purification and pollution control.
Pharmaceutical Development
Given its diverse biological activities, this compound is a valuable scaffold for the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a versatile candidate for drug discovery and development .
Agricultural Applications
The compound’s derivatives have been studied for their potential use as herbicides. For instance, similar compounds have been used in the synthesis of triazolinone herbicides, which are effective in controlling a wide range of weeds . This suggests its potential in developing new agricultural chemicals.
These applications demonstrate the compound’s versatility and potential in various scientific fields. If you need more detailed information on any specific application, feel free to ask!
Synthesis, spectroscopic characterization, XRD crystal structure, DFT and antimicrobial study Efficient degradation of 2,4-dichlorophenol in water Nitration process of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
属性
IUPAC Name |
(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-hydroxyprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-13-5-4-12(15(18)9-13)10-21-14-3-1-2-11(8-14)16(20)6-7-19/h1-9,19H,10H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQRGWSMQMXBNX-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)C=CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)/C=C/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

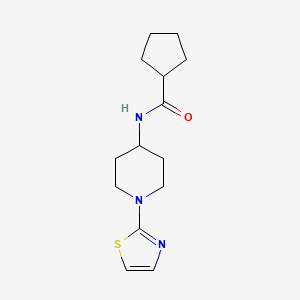
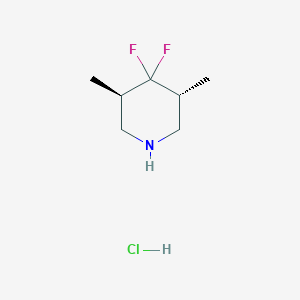


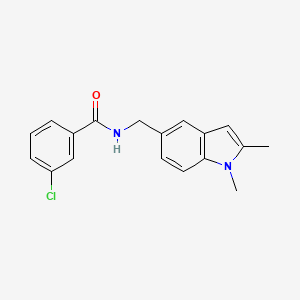
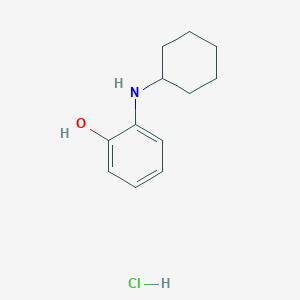



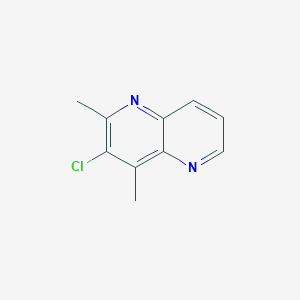

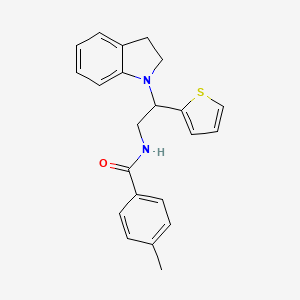
![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2651656.png)
